molecular formula C7H11ClN2O2S B13201237 [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride

Cat. No.: B13201237
M. Wt: 222.69 g/mol
InChI Key: JJSCTISEKXHOFX-UHFFFAOYSA-N
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Description

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride typically involves the reaction of imidazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids and imidazole derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride include other imidazole derivatives such as:

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3

InChI Key

JJSCTISEKXHOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1CS(=O)(=O)Cl

Origin of Product

United States

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